molecular formula C11H13ClO2 B1622728 4-Methylphenyl 4-chlorobutanoate CAS No. 23051-24-3

4-Methylphenyl 4-chlorobutanoate

Cat. No. B1622728
CAS No.: 23051-24-3
M. Wt: 212.67 g/mol
InChI Key: NACXKOQZXHRYPW-UHFFFAOYSA-N
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Patent
US04442115

Procedure details

A mixture of 4-methylphenol (54 g) and 4-chlorobutyryl chloride (77.5 g) was dissolved in xylene (250 ml). The mixture was heated gently until, at about 130° C., a vigorous reaction occurred. After the reaction had subsided, the mixture was heated at reflux for approximately 40 minutes, until the evolution of hydrogen chloride had ceased. The xylene was then removed in vacuo, and the residue was distilled to give 4-methylphenyl 4-chlorobutyrate (101 g), b.p. 116°-118° C./0.2 mm Hg.
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
77.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[Cl:9][CH2:10][CH2:11][CH2:12][C:13](Cl)=[O:14].Cl>C1(C)C(C)=CC=CC=1>[Cl:9][CH2:10][CH2:11][CH2:12][C:13]([O:8][C:5]1[CH:6]=[CH:7][C:2]([CH3:1])=[CH:3][CH:4]=1)=[O:14]

Inputs

Step One
Name
Quantity
54 g
Type
reactant
Smiles
CC1=CC=C(C=C1)O
Name
Quantity
77.5 g
Type
reactant
Smiles
ClCCCC(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a vigorous reaction
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
CUSTOM
Type
CUSTOM
Details
The xylene was then removed in vacuo
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled

Outcomes

Product
Name
Type
product
Smiles
ClCCCC(=O)OC1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 101 g
YIELD: CALCULATEDPERCENTYIELD 95.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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